Maropitant Maropitant Maropitant, used as maropitant citrate, is a neurokinin receptor antagonist, which was developed by Zoetis specifically for the treatment of motion sickness and vomiting in dogs. It was approved by the FDA in 2007 for use in dogs, and more recently has also been approved for use in cats.
See also: Maropitant Citrate (has salt form).
Brand Name: Vulcanchem
CAS No.: 147116-67-4
VCID: VC0003064
InChI: InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1
SMILES: CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
Molecular Formula: C32H40N2O
Molecular Weight: 468.7 g/mol

Maropitant

CAS No.: 147116-67-4

Cat. No.: VC0003064

Molecular Formula: C32H40N2O

Molecular Weight: 468.7 g/mol

* For research use only. Not for human or veterinary use.

Maropitant - 147116-67-4

CAS No. 147116-67-4
Molecular Formula C32H40N2O
Molecular Weight 468.7 g/mol
IUPAC Name (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Standard InChI InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1
Standard InChI Key OMPCVMLFFSQFIX-CONSDPRKSA-N
Isomeric SMILES CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
SMILES CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
Appearance white solid powder

Pharmacodynamics: Targeting the Neurokinin Pathway

Neurokinin-1 Receptor Antagonism

Maropitant’s high affinity for NK-1 receptors (Ki = 0.08 nM in dogs) ensures prolonged occupancy, blocking SP’s emetogenic and pro-inflammatory actions . In dogs, maropitant reduced vomiting due to motion sickness by 76.5–86.1% when administered 2–10 hours before travel . Comparative studies in cats with CKD demonstrated a median reduction of vomiting episodes from 2 (placebo) to 0 (maropitant) over 14 days (P < 0.01) .

Beyond Antiemesis: Analgesic and Anti-Inflammatory Effects

Emerging evidence suggests maropitant modulates visceral pain and inflammation. In rabbits—a species incapable of vomiting—maropitant reduced ileus-related discomfort and lowered minimum alveolar concentrations (MAC) of inhalant anesthetics, likely via spinal NK-1 receptor inhibition . These findings align with SP’s role in nociception, opening avenues for maropitant’s use in multimodal analgesia .

Pharmacokinetics: Species-Specific Profiles

Dogs and Cats

In dogs, maropitant exhibits dose-linear pharmacokinetics with 90.7% subcutaneous (SC) bioavailability and a terminal half-life (t₁/₂λz) of 14–17 hours . A 2 mg/kg SC dose achieves plasma concentrations >100 ng/mL for 24 hours, sufficient for antiemetic efficacy . Cats show similar bioavailability (117%) but faster clearance, necessitating daily dosing .

Avian Species

Pharmacokinetic studies in Rhode Island Red hens revealed lower bioavailability (60%) and higher clearance compared to mammals. A 2 mg/kg SC dose achieved a Cₘₐₓ of 1,195.2 ng/mL, with t₁/₂λz of 8.58 hours (Table 1).

Table 1. Pharmacokinetic Parameters of Maropitant in Hens

Parameter1 mg/kg SC2 mg/kg SC
Cₘₐₓ (ng/mL)915.6 ± 312.81,195.2 ± 320.2
t₁/₂λz (hours)8.47 ± 2.248.58 ± 2.6
AUC₀→∞ (h·ng/mL)8,861.7 ± 4,524.915,687.4 ± 10,713.7

Clinical Applications in Veterinary Medicine

Dogs: Motion Sickness and Chemotherapy-Induced Vomiting

In randomized trials, maropitant (8 mg/kg orally) reduced motion sickness-induced vomiting by 76.5–86.1% compared to placebo . For acute vomiting, maropitant (1 mg/kg SC) outperformed metoclopramide, with 97% of dogs achieving vomiting cessation versus 71% (P < 0.01) .

Cats: Chronic Kidney Disease Management

In cats with International Renal Interest Society (IRIS) Stage II/III CKD, maropitant (4 mg/day orally) significantly reduced vomiting frequency (median 0 vs. 2 episodes; P < 0.01) without altering serum creatinine or weight . This supports its role in palliative care for CKD patients.

Off-Label Uses: Rabbits and Avian Species

Though rabbits lack a vomiting reflex, maropitant (10 mg/kg SC) elevated plasma concentrations comparable to therapeutic levels in dogs, suggesting utility in managing ileus or visceral pain . In hens, maropitant’s pharmacokinetic profile supports q12–24h dosing for emesis control .

Special Considerations and Future Directions

Perioperative Use

Maropitant (1 mg/kg IV) reduces opioid-induced vomiting in 89% of dogs undergoing surgery, enhancing recovery quality . Its MAC-sparing effects (15–20% reduction in isoflurane requirements) warrant further study in anesthetic protocols .

Chronic Administration and Drug Interactions

Long-term maropitant use in cats with CKD demonstrated no renal toxicity, supporting its safety for chronic conditions . Hepatic metabolism via CYP3A4 suggests potential interactions with ketoconazole or phenobarbital, though clinical relevance remains unconfirmed .

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